

An In-depth Technical Guide to the Physical Properties of 19:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19:0 PC

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Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (**19:0 PC**) is a saturated phosphatidylcholine containing two 19-carbon fatty acid chains. As a phospholipid, it is a fundamental component of lipid bilayers and finds applications in research as a standard for lipidomic analysis and in the formulation of liposomes for drug delivery.^{[1][2]} This technical guide provides a comprehensive overview of the core physical properties of **19:0 PC**, detailed experimental protocols for their determination, and insights into its potential role in cellular signaling.

Core Physical and Chemical Properties

The physical characteristics of **19:0 PC** are crucial for its application in membrane models and formulation science. These properties are summarized below.

Property	Value	Source
Synonyms	1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, PC(19:0/19:0)	[2] [3]
Molecular Formula	C46H92NO8P	[2] [3]
Molecular Weight	818.2 g/mol	[2] [3]
Appearance	Powder	[1]
Purity	>99%	[3]
Melting Point (Transition Temperature)	62°C	[4]
Solubility	Soluble in Chloroform; Soluble in Ethanol (25 mg/ml)	[2]

Experimental Protocols

Accurate determination of the physical properties of **19:0 PC** relies on precise experimental methodologies. The following sections detail the protocols for key analytical techniques.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[\[5\]](#) It is a primary method for determining the phase transition temperature (T_m) of phospholipids.[\[6\]](#)[\[7\]](#)

Methodology:

- Sample Preparation:
 - A known amount of **19:0 PC** is accurately weighed into a DSC pan.

- The lipid is hydrated with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to form a lipid dispersion. For multilamellar vesicles (MLVs), this is typically achieved by vortexing the sample above its transition temperature. For large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the T_m .^[6]
- DSC Analysis:
 - The sample pan and a reference pan (containing only the buffer) are placed in the DSC instrument.
 - The samples are typically subjected to several heating and cooling cycles to ensure thermal equilibrium.
 - The temperature is scanned over a range that encompasses the expected phase transition (e.g., 20°C to 80°C for **19:0 PC**) at a controlled rate (e.g., 1°C/min).
- Data Analysis:
 - The DSC thermogram plots the heat flow as a function of temperature.
 - The phase transition is observed as an endothermic peak.
 - The peak temperature of this endotherm is taken as the main phase transition temperature (T_m).^[5] The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Lipid Extraction and Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of lipids in complex biological samples.^{[8][9][10][11]} **19:0 PC** is often used as an internal standard in these analyses due to its non-natural occurrence.

Methodology:

- Lipid Extraction:

- Biological samples (e.g., plasma, cells, tissue homogenates) are subjected to a lipid extraction procedure, commonly using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water. A one-phase extraction method using a mixture of methanol/chloroform/methyl-tert-butyl ether has also been shown to provide good recovery for a broad range of lipid classes.[\[11\]](#)
- The organic phase, containing the lipids, is separated, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.
- LC Separation:
 - The lipid extract is injected onto a liquid chromatography system.
 - Reversed-phase chromatography (e.g., using a C18 column) is commonly employed to separate lipid species based on their hydrophobicity (acyl chain length and degree of saturation).
 - A gradient elution with solvents such as water, acetonitrile, and isopropanol, often containing additives like ammonium formate or acetate to improve ionization, is used.
- MS/MS Detection:
 - The eluent from the LC is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
 - Phosphatidylcholines are readily ionized in positive ion mode, often forming $[M+H]^+$ or $[M+Na]^+$ adducts.
 - In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the $[M+H]^+$ ion of **19:0 PC**) is selected and fragmented. The resulting product ions are characteristic of the lipid's structure. For phosphatidylcholines, a characteristic fragment ion corresponding to the phosphocholine headgroup (m/z 184.07) is a key identifier.
- Data Analysis:
 - Lipid species are identified based on their accurate mass, retention time, and characteristic MS/MS fragmentation patterns.

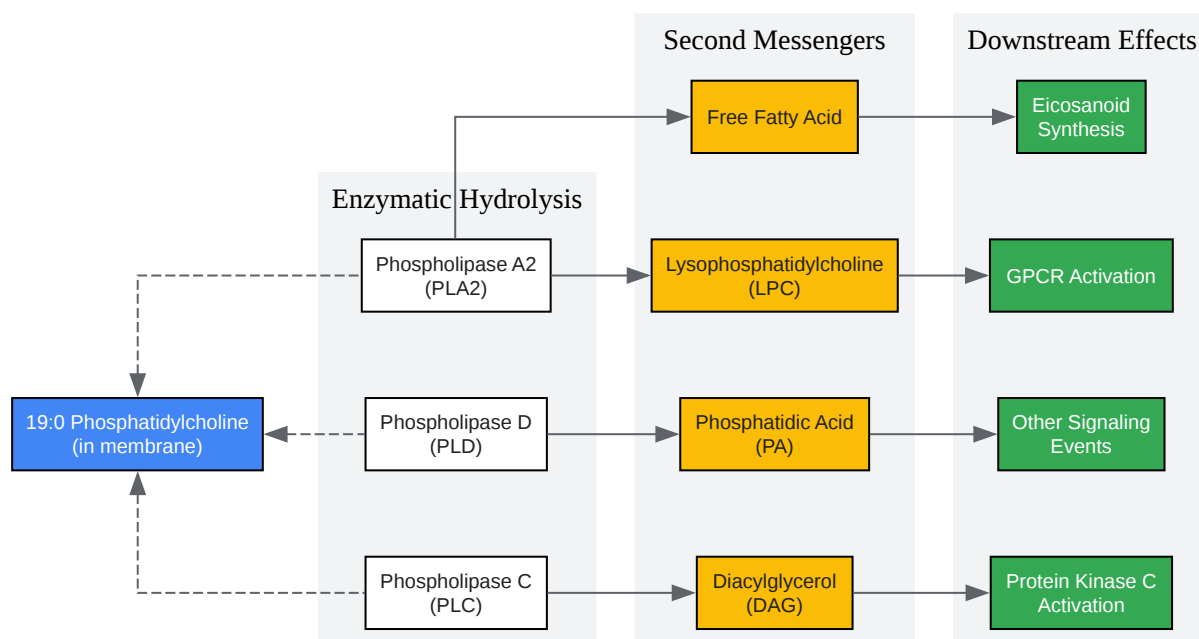
- Quantification is typically achieved by comparing the peak area of the endogenous lipid to that of a known amount of an internal standard, such as **19:0 PC**.

Signaling Pathways and Biological Relevance

While **19:0 PC** is not a common naturally occurring phospholipid, understanding the general signaling pathways of phosphatidylcholines provides a framework for its potential biological activities if introduced into a system. Phosphatidylcholine itself is not just a structural component of membranes but also a source of second messengers.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

The hydrolysis of phosphatidylcholine by various phospholipases generates bioactive lipid mediators.

- Phospholipase C (PLC): Cleavage of PC by a PC-specific PLC generates diacylglycerol (DAG) and phosphocholine. DAG is a well-known second messenger that activates protein kinase C (PKC).[\[17\]](#)
- Phospholipase D (PLD): PLD hydrolyzes PC to produce phosphatidic acid (PA) and choline. PA can act as a signaling molecule itself or be converted to DAG.[\[17\]](#)
- Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid at the sn-2 position of PC to produce a free fatty acid (such as arachidonic acid, a precursor to eicosanoids) and a lysophosphatidylcholine (LPC).[\[18\]](#) LPCs are signaling molecules that can activate G-protein coupled receptors.[\[18\]](#)

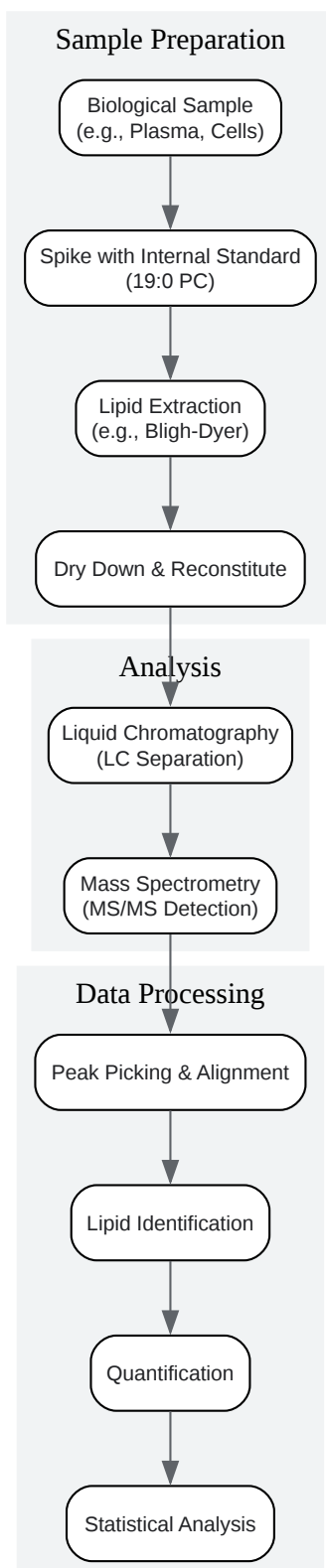


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Caption: General Phosphatidylcholine Signaling Pathways.

Experimental Workflow

The analysis of **19:0 PC**, particularly in a complex biological matrix, follows a standardized lipidomics workflow. This workflow ensures reproducible and accurate identification and quantification.



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Caption: A Typical Lipidomics Experimental Workflow.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 19:0 Phosphatidylcholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262976#physical-properties-of-19-0-phosphatidylcholine]

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